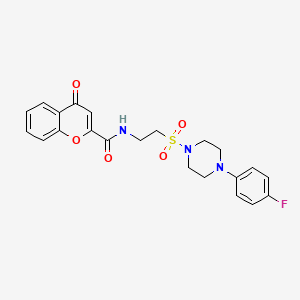

![molecular formula C19H19N3O5S2 B2403775 (Z)-N-(3-烯丙基-6-磺酰胺基苯并[d]噻唑-2(3H)-亚甲基)-3,5-二甲氧基苯甲酰胺 CAS No. 865175-97-9](/img/structure/B2403775.png)

(Z)-N-(3-烯丙基-6-磺酰胺基苯并[d]噻唑-2(3H)-亚甲基)-3,5-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

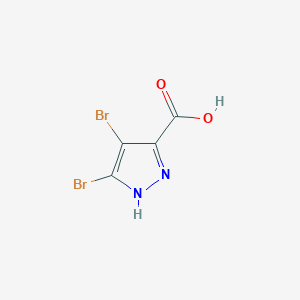

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It contains an allyl group, a sulfamoyl group, and a dimethoxybenzamide group attached to the benzo[d]thiazole core .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, benzo[d]thiazole derivatives can be synthesized through various methods. For instance, 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides .Molecular Structure Analysis

The benzo[d]thiazole core is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .科学研究应用

Organophotocatalysis and Allylsilane Synthesis

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide: has been employed in metal-free photocatalyzed allylic silylation reactions. Traditional methods for synthesizing allylsilanes often rely on toxic transition-metal catalysts or stoichiometric metal reagents. However, this compound enables a more environmentally benign approach. Through visible light-induced organophotocatalysis, it facilitates the radical allylic silylation of allyl acetates and chlorides, eliminating the need for metal-based reagents or catalysts. The resulting functionalized allylsilanes exhibit high stereoselectivity and have potential practical applications .

Xanthone Glucosides and Bioactivity Enhancement

Xanthone glucosides are a significant branch of xanthones. By glycosylating xanthones, researchers enhance their characteristics, such as solubility and pharmacological activity. Although no critical review of xanthone glucosides has been published, these compounds hold promise. Investigating their isolation, structure, bioactivity, and synthesis is essential. Xanthones, including derivatives of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide , exhibit diverse health-promoting properties, such as antioxidant, antibacterial, and anti-malarial effects .

Amide Synthesis and Medicinal Chemistry

The synthesis of novel amides from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives has been explored. These amides, including those derived from (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide , may find applications in medicinal chemistry. Their potential bioactivities and structural variations warrant further investigation .

Plant Hormone Analogues

The compound’s structural resemblance to indole derivatives suggests potential as a plant hormone analogue. For instance, indole-3-acetic acid (IAA) is a natural plant hormone produced from tryptophan degradation. Investigating whether (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide exhibits similar effects on plant growth, development, or stress responses could be an exciting avenue for research .

Anticancer Properties

Given the diverse bioactivities of xanthones, including anticarcinogenic effects, it’s worth exploring whether (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide has potential as an anticancer agent. Investigating its impact on cancer cell lines, mechanisms of action, and potential synergies with existing therapies could be valuable .

Materials Science and Functionalization

Considering its unique structure, the compound might find applications in materials science. Researchers could explore its functionalization for use in sensors, coatings, or other advanced materials. Investigating its interactions with surfaces, stability, and electronic properties would be intriguing .

未来方向

作用机制

Target of Action

The primary targets of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide are currently unknown. This compound is structurally related to benzo[d]thiazol-2-yl compounds, which have been observed to exhibit various biological activities . .

Mode of Action

Compounds with similar structures have been observed to interact with their targets through hydrogen bonding and charge transfer . The presence of the sulfamoyl and dimethoxy groups may also influence the compound’s interactions with its targets.

Biochemical Pathways

Related compounds have been observed to affect pathways involving hydrogen bonding and proton transfer

Result of Action

Related compounds have been observed to exhibit various biological activities, including antimicrobial and cytotoxic activities

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, solvent polarity has been observed to affect the hydrogen bonding and proton transfer processes of related compounds

属性

IUPAC Name |

3,5-dimethoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-4-7-22-16-6-5-15(29(20,24)25)11-17(16)28-19(22)21-18(23)12-8-13(26-2)10-14(9-12)27-3/h4-6,8-11H,1,7H2,2-3H3,(H2,20,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAWZNZPMOXTTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

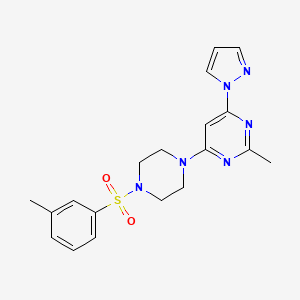

![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)

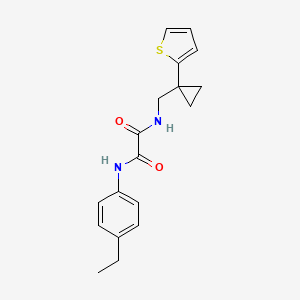

![ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2403698.png)

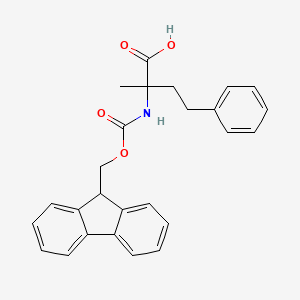

![1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403705.png)

![2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride](/img/structure/B2403707.png)

![4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2403712.png)

![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)